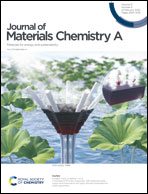A general strategy for coating metal–organic frameworks on diverse components and architectures†
Journal of Materials Chemistry A Pub Date: 2016-08-26 DOI: 10.1039/C6TA05389K
Abstract
Forming a uniform metal–organic framework (MOF) nanocoating is still a famed challenge in the construction of core@shell composites. Here, a facile and versatile strategy that enables a surfactant-modified core to be wrapped up by a compact ZIF-8 shell has been reported. There is no limitation of the composition, dimension, size and shape of the core components, which can be CNTs, metal/non-metal oxides, organics and MOFs with dimensions ranging from one-dimensional (1D) nanowires to three-dimensional (3D) hollow spheres, and sizes from dozens of nanometers to several micrometers. The hybridization of various core components with a ZIF-8 shell offers the opportunity to achieve collective properties and create novel functions that are not available in individual building blocks. As a proof-of-concept application, the CNTs@ZIF-8 (Zn, Co) and Ni(OH)2@ZIF-8 (Zn, Co) derived CNTs@ZnCo2O4 and NiO@ZnCo2O4 composites manifest strong ability to improve the electrochemical performances as anode materials for lithium-ion batteries (LIBs). It is expected that the as-fabricated core@shell composites may cater to the various demands from applications in catalysis, sensing and energy storage.

Recommended Literature
- [1] A functionalized polyamide acid additive for perovskite solar cells with high efficiency and stability†
- [2] An eco-friendly nitrate-free method for the synthesis of silver nanowires with reduced diameters†
- [3] Surface doping of rubrene single crystals by molecular electron donors and acceptors†
- [4] Liquid–liquid phase separation and its effect on the crystallization in polylactic acid/poly(ethylene glycol) blends
- [5] Internal transcribed spacer rRNA gene sequencing analysis of fungal diversity in Kansas City indoor environments
- [6] Structural and magnetic properties of a self-assembled spheroidal triakonta-hexanuclear Cu36 cluster
- [7] Type I polyketide biosynthesis in bacteria (Part B)
- [8] Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs†
- [9] Postsynthesis of high silica beta by cannibalistic dealumination of OSDA-free beta and its catalytic applications†
- [10] Charge generation mechanism of tandem organic light emitting diodes with pentacene/C70 organic heterojunction as the connecting layer

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 16852-14-5
-
CAS no.: 153435-81-5
-
CAS no.: 6681-15-8









